6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-Fluorophenyl)-3-methyl-N~4~-(3-methylphenyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is of interest due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-3-methyl-N~4~-(3-methylphenyl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-3-methyl-N~4~-(3-methylphenyl)isoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-Fluorophenyl)-3-methyl-N~4~-(3-methylphenyl)isoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N~4~-(3-methylphenyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Other compounds in the isoxazole family with similar structures and biological activities.
Thiazole Derivatives: Compounds with a similar five-membered ring structure but containing sulfur instead of oxygen.
Uniqueness
6-(4-Fluorophenyl)-3-methyl-N~4~-(3-methylphenyl)isoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both fluorophenyl and methylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H16FN3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H16FN3O2/c1-12-4-3-5-16(10-12)23-20(26)17-11-18(14-6-8-15(22)9-7-14)24-21-19(17)13(2)25-27-21/h3-11H,1-2H3,(H,23,26) |
InChI Key |
AGDNSGACIKIZMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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